molecular formula C22H18N4O6 B10950670 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide

Cat. No.: B10950670
M. Wt: 434.4 g/mol
InChI Key: XIOGMJPBHRGXTG-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes . This method provides substituted isoxazoles in good yields under moderate reaction conditions.

Another approach involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine . This one-pot preparation method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar structural features.

    3-Nitro-5-(3-pyridyloxy)phenyl derivatives: Compounds with similar functional groups but different core structures.

    2-Furamides: Compounds with a furan ring and amide functionality.

Uniqueness

5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-nitro-5-pyridin-3-yloxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C22H18N4O6/c1-13-20(14(2)32-25-13)11-17-5-6-21(31-17)22(27)24-15-8-16(26(28)29)10-19(9-15)30-18-4-3-7-23-12-18/h3-10,12H,11H2,1-2H3,(H,24,27)

InChI Key

XIOGMJPBHRGXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)OC4=CN=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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